2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide
Description
This compound is a structurally complex molecule featuring a 1H-indole core fused with a thiazolidinone ring system. Key structural elements include:
- Indole moiety: A bicyclic aromatic system substituted at the 1-position with an acetamide group.
- Thiazolidinone ring: A five-membered heterocycle with a sulfur atom, a keto group (C4=O), and a thione (C2=S). The 3-position of this ring is substituted with an allyl group (CH2CH=CH2).
- Acetamide substituent: Linked to the indole nitrogen, terminating in a 2,4-dimethoxyphenyl group, which introduces electron-donating methoxy groups at the ortho and para positions.
The (3Z)-stereochemistry at the thiazolidinone-indole junction is critical for maintaining planar conjugation, influencing electronic properties and binding interactions. The compound’s molecular formula is inferred as C24H21N3O4S2 (based on analogous structures in and ), with a calculated average mass of ~479.56 g/mol.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(3Z)-2-oxo-3-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O5S2/c1-4-11-26-23(30)21(34-24(26)33)20-15-7-5-6-8-17(15)27(22(20)29)13-19(28)25-16-10-9-14(31-2)12-18(16)32-3/h4-10,12H,1,11,13H2,2-3H3,(H,25,28)/b21-20- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALIGOYVFJCTYDH-MRCUWXFGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CC=C)C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3/C(=C/4\C(=O)N(C(=S)S4)CC=C)/C2=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617694-82-3 | |
| Record name | 2-[(3Z)-3-(3-ALLYL-4-OXO-2-THIOXO-1,3-THIAZOLIDIN-5-YLIDENE)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]-N-(2,4-DIMETHOXYPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
The compound 2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(2,4-dimethoxyphenyl)acetamide is a synthetic organic molecule with potential biological applications. Its unique structure combines elements from thiazolidinones and indoles, which are known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential mechanisms of action, and relevant research findings.
Structural Characteristics
The compound has a molecular formula of C₁₈H₁₈N₂O₃S and a molecular weight of approximately 358.41 g/mol. The structure features a thiazolidine ring, which is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazolidinone derivatives. The compound has shown promising results against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Biofilm Inhibition Concentration (BIC) |
|---|---|---|
| Staphylococcus aureus (MRSA) | 4.0 µg/mL | 8.23 µg/mL |
| Enterococcus faecalis (VRE) | 5.0 µg/mL | 7.56 µg/mL |
| Escherichia coli | 6.0 µg/mL | 6.62 µg/mL |
| Klebsiella pneumoniae | 5.5 µg/mL | 6.25 µg/mL |
These results indicate that the compound possesses significant antibacterial properties, particularly against resistant strains such as MRSA and VRE .
The mechanisms underlying the antimicrobial activity of thiazolidinones often involve interference with bacterial cell wall synthesis and disruption of biofilm formation. The compound's ability to inhibit biofilm formation is particularly noteworthy as biofilms contribute to chronic infections and antibiotic resistance.
- Cell Wall Synthesis Inhibition : Thiazolidinones may inhibit enzymes involved in peptidoglycan synthesis, compromising bacterial cell integrity.
- Biofilm Disruption : The compound has demonstrated the ability to reduce biofilm formation significantly, which is crucial for treating persistent infections.
Case Studies
A study conducted on various thiazolidinone derivatives, including the compound in focus, evaluated their activity against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with specific substitutions on the thiazolidine ring exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
Another research effort focused on the structure-activity relationship (SAR) of similar compounds, revealing that modifications at the 4-position of the thiazolidine ring led to increased potency against resistant bacterial strains .
Scientific Research Applications
Anticancer Activity
Several studies have indicated that compounds with similar structures exhibit significant anticancer properties. The presence of the thiazolidinone and indole moieties is particularly noteworthy:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways or inhibition of specific oncogenic pathways.
- Case Studies : Research has shown that derivatives similar to this compound can inhibit tumor growth in various cancer cell lines, including breast and colorectal cancers .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens:
- Bacterial Inhibition : Studies have reported that thiazolidinone derivatives possess activity against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Some derivatives have also shown effectiveness against fungal strains, making them candidates for further development as antifungal agents .
Anti-inflammatory Effects
Research indicates that compounds with similar structural features can exert anti-inflammatory effects:
- Cytokine Modulation : The compound may reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- In Vivo Studies : Animal models have shown reduced inflammation markers when treated with thiazolidinone derivatives .
Potential Applications
Given its promising biological activities, the compound could be explored for various applications:
- Pharmaceutical Development : As a lead compound for developing new anticancer or antimicrobial drugs.
- Cosmetic Industry : Due to its potential anti-inflammatory properties, it may be utilized in formulations aimed at reducing skin inflammation or irritation.
- Agricultural Applications : Its antimicrobial properties could be harnessed for developing new biopesticides.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Substituent Impact :
- Methoxy groups (target compound): Enhance solubility and bioavailability compared to methyl or chloro substituents .
- Ethoxypropyl (): Increases steric bulk and lipophilicity, which may affect membrane permeability .
Physicochemical Properties
Table 2: Predicted Collision Cross Section (CCS) and Adducts
- The target compound’s larger aryl substituents (2,4-dimethoxy) likely result in higher CCS values compared to methyl-substituted analogues, reflecting increased molecular surface area .
Spectroscopic and Analytical Data
- NMR Shifts : highlights that substituent changes in regions A (positions 39–44) and B (29–36) significantly alter chemical environments. For the target compound, methoxy groups are expected to deshield nearby protons, causing distinct shifts in these regions compared to chloro or methyl analogues .
- Mass Spectrometry: Molecular networking () indicates that fragmentation patterns of the thiazolidinone core (e.g., loss of CO or S) are conserved across analogues, but the arylacetamide moiety generates unique daughter ions for dereplication .
Q & A
Q. What are the standard synthetic routes for preparing this compound?
The compound can be synthesized via condensation reactions involving thiazolidinone and indole precursors. A typical method involves refluxing 3-formyl-1H-indole-2-carboxylic acid derivatives with 2-aminothiazol-4(5H)-one in acetic acid with sodium acetate as a catalyst. After refluxing for 3–5 hours, the product is isolated via filtration and recrystallized from a DMF/acetic acid mixture .
Q. How should researchers handle this compound safely in the lab?
Follow general safety protocols: use fume hoods, wear gloves, and avoid inhalation or skin contact. In case of exposure, rinse skin/eyes with water for 15 minutes and consult a physician. Store in a cool, dry place away from incompatible reagents (e.g., strong oxidizers) .
Q. What spectroscopic techniques are used for structural confirmation?
Basic characterization includes -NMR, -NMR, and IR spectroscopy. For example, -NMR can confirm the presence of allyl, indole, and dimethoxyphenyl protons, while IR identifies carbonyl (C=O) and thioxo (C=S) stretches. X-ray crystallography (as in related thiazolidinone-indole hybrids) provides definitive stereochemical assignments .
Q. What purification methods are effective for isolating this compound?
Recrystallization from DMF/acetic acid mixtures is standard. For impurities with similar polarity, column chromatography using silica gel and a gradient of ethyl acetate/hexane can improve purity .
Q. How can preliminary biological activity be assessed?
Screen against target enzymes (e.g., kinases) or microbial strains using in vitro assays. For antimicrobial activity, use broth microdilution to determine minimum inhibitory concentrations (MICs), referencing protocols for structurally similar thiazolidinone derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematically vary catalysts (e.g., replace sodium acetate with triethylamine), solvents (e.g., ethanol vs. DMF), and reaction times. Use design-of-experiments (DoE) software to identify critical parameters. AI-driven platforms like COMSOL Multiphysics can simulate reaction kinetics and optimize conditions .
Q. What mechanistic insights exist for the formation of the thiazolidinone-indole core?
The reaction likely proceeds via a Knoevenagel condensation followed by cyclization. Isotopic labeling (e.g., -labeled aldehydes) and kinetic studies can elucidate intermediates. Computational methods (DFT) can model transition states and activation barriers .
Q. How can computational modeling predict biological activity?
Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity to target proteins like β-lactamases or topoisomerases. QSAR models trained on analogous compounds can correlate structural features (e.g., electron-withdrawing groups) with activity .
Q. How does the compound degrade under varying pH and temperature conditions?
Conduct accelerated stability studies by incubating the compound at 40°C/75% RH and pH 1–13. Monitor degradation via HPLC and identify byproducts using LC-MS. Compare with stability data from structurally related acetamide derivatives .
Q. How can conflicting spectral data be resolved during characterization?
For ambiguous NMR signals, use 2D techniques (HSQC, HMBC) to assign correlations. If crystallography is unavailable, compare experimental IR/Raman spectra with DFT-simulated vibrational modes. Cross-validate with high-resolution mass spectrometry (HRMS) .
Q. What strategies improve the specificity of bioactivity assays?
Use CRISPR-engineered cell lines to isolate target pathways. For example, test cytotoxicity against cancer cells (e.g., HeLa) with and without siRNA silencing of putative targets. Include positive controls (e.g., doxorubicin) and validate via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
